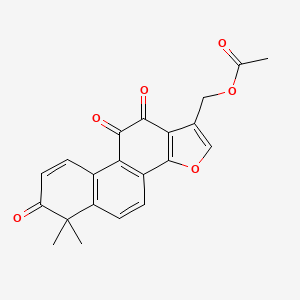
Malt1-IN-3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Malt1-IN-3 is a small molecule inhibitor specifically designed to target mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1). MALT1 is a paracaspase protein that plays a crucial role in the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. This pathway is essential for immune responses and inflammation. This compound has shown promise in preclinical studies as a potential therapeutic agent for various types of lymphomas and other cancers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Malt1-IN-3 involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the core structure: This involves the construction of the central scaffold of the molecule through a series of condensation and cyclization reactions.
Functionalization: Introduction of various functional groups to enhance the binding affinity and specificity of the inhibitor towards MALT1.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale purification methods such as high-performance liquid chromatography (HPLC) may be employed to ensure the purity of the final product.
化学反応の分析
Types of Reactions
Malt1-IN-3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Substitution reactions can be employed to introduce or replace functional groups, enhancing the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further studied for their biological activity and therapeutic potential.
科学的研究の応用
Malt1-IN-3 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationship of MALT1 inhibitors.
Biology: Helps in understanding the role of MALT1 in immune cell signaling and function.
Medicine: Potential therapeutic agent for treating lymphomas and other cancers by inhibiting MALT1 activity.
Industry: Can be used in the development of new drugs targeting MALT1 and related pathways.
作用機序
Malt1-IN-3 exerts its effects by specifically inhibiting the protease activity of MALT1. This inhibition prevents the cleavage of MALT1 substrates, thereby blocking the activation of the NF-κB signaling pathway. The inhibition of this pathway leads to reduced proliferation and survival of cancer cells, making this compound a promising therapeutic agent for cancers that rely on MALT1 activity.
類似化合物との比較
Similar Compounds
Mepazine: Another MALT1 inhibitor that binds to an allosteric site on MALT1.
Thioridazine: A phenothiazine compound used as a MALT1 tool compound in vitro and in vivo.
Uniqueness
Malt1-IN-3 is unique due to its high specificity and potency in inhibiting MALT1. Unlike other inhibitors, this compound has shown significant efficacy in preclinical models of lymphoma, making it a promising candidate for further development.
特性
分子式 |
C21H19F3N8O2 |
|---|---|
分子量 |
472.4 g/mol |
IUPAC名 |
1-[5-cyano-4-[(S)-cyclopropyl(methoxy)methyl]-6-methylpyridin-3-yl]-3-[6-(triazol-2-yl)-5-(trifluoromethyl)pyridin-3-yl]urea |
InChI |
InChI=1S/C21H19F3N8O2/c1-11-14(8-25)17(18(34-2)12-3-4-12)16(10-26-11)31-20(33)30-13-7-15(21(22,23)24)19(27-9-13)32-28-5-6-29-32/h5-7,9-10,12,18H,3-4H2,1-2H3,(H2,30,31,33)/t18-/m0/s1 |
InChIキー |
DDGNZGLBMAPNGD-SFHVURJKSA-N |
異性体SMILES |
CC1=NC=C(C(=C1C#N)[C@H](C2CC2)OC)NC(=O)NC3=CC(=C(N=C3)N4N=CC=N4)C(F)(F)F |
正規SMILES |
CC1=NC=C(C(=C1C#N)C(C2CC2)OC)NC(=O)NC3=CC(=C(N=C3)N4N=CC=N4)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]spiro[6H-[1]benzoxepino[3,2-b]pyridine-5,1'-cyclopropane]-9-carboxylic acid](/img/structure/B12405561.png)










